molecular formula C8H8N4O B3045937 1,2,4-Benzotriazin-3-amine, 6-methoxy- CAS No. 116510-28-2

1,2,4-Benzotriazin-3-amine, 6-methoxy-

Cat. No.: B3045937
CAS No.: 116510-28-2
M. Wt: 176.18 g/mol
InChI Key: GAVBBCUJIKGSBJ-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine, 6-methoxy- is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a benzene ring fused with a triazine ring, and it has a methoxy group at the 6th position. Benzotriazines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzotriazin-3-amine, 6-methoxy- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the triazine ring. The methoxy group can be introduced through methylation of the corresponding hydroxyl derivative using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1,2,4-Benzotriazin-3-amine, 6-methoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazin-3-amine, 6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of 1,2,4-Benzotriazin-3-amine, 6-methoxy-.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted benzotriazines depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 1,2,4-Benzotriazin-3-amine, 6-methoxy- involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit DNA synthesis by intercalating into the DNA strands or by inhibiting key enzymes involved in DNA replication. The methoxy group at the 6th position can enhance its binding affinity to these targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzotriazin-3-amine: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.

    1,2,4-Benzotriazin-3-amine, 1,4-dioxide:

    1,2,3-Benzotriazin-4(3H)-one: Another benzotriazine derivative with different substitution patterns and biological activities.

Uniqueness

1,2,4-Benzotriazin-3-amine, 6-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-1,2,4-benzotriazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-5-2-3-6-7(4-5)10-8(9)12-11-6/h2-4H,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVBBCUJIKGSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619916
Record name 6-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116510-28-2
Record name 6-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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